Lacto ácido SAL de ZINC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bioavailability and Nutritional Applications

Zinc lactate is recognized for its superior bioavailability compared to other zinc compounds. A study comparing zinc lactate and zinc gluconate in rats demonstrated that zinc lactate had a relative bioavailability of 1.41 to 1.53, indicating its effectiveness in increasing serum, liver, and bone zinc levels . This property makes it a valuable supplement in diets, particularly for individuals or animals with zinc deficiencies.

Table 1: Comparative Bioavailability of Zinc Compounds

| Zinc Compound | Relative Bioavailability |

|---|---|

| Zinc Lactate | 1.41 - 1.53 |

| Zinc Gluconate | 1.0 |

Oral Health Applications

Zinc lactate has been studied for its effectiveness in reducing intra-oral halitosis. A clinical trial involving a mouthwash containing zinc lactate showed significant reductions in volatile sulfur compounds associated with bad breath when combined with tongue scraping . The study involved 60 participants and highlighted the potential of zinc lactate as an adjunctive treatment for oral hygiene.

Case Study: Efficacy of Zinc Lactate Mouthwash

- Objective : To assess the impact of zinc lactate mouthwash on halitosis.

- Method : Participants followed two oral hygiene protocols over a 14-day period.

- Results : Significant reduction in halitosis indicators compared to control groups.

Applications in Animal Nutrition

Zinc lactate is increasingly used as a dietary supplement in poultry and livestock due to its higher bioavailability compared to inorganic sources like zinc sulfate. Research has shown that supplementation with zinc lactate improves growth performance, intestinal morphology, and serum biochemical parameters in animals such as broilers and pigs .

Table 2: Effects of Zinc Lactate on Broiler Performance

| Treatment Group | Feed to Gain Ratio | Duodenum Villus Height | Ileum Villus Height | Hepatic Metallothionein Levels |

|---|---|---|---|---|

| Control | Higher | Lower | Lower | Lower |

| ZL40 | Lower | Higher | Higher | Higher |

| ZL60 | Lower | Higher | Higher | Higher |

Mecanismo De Acción

Target of Action

Lactic acid ZINC salt, also known as Zinc lactate, primarily targets immune cells . It has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .

Mode of Action

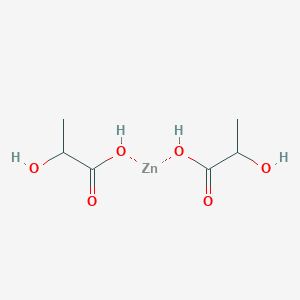

Zinc lactate is a salt formed by the reaction of lactic acid with zinc oxide . Lactic acid produces a metabolic alkalinizing effect . Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This interaction with its targets leads to changes in the metabolic pathways of the cells.

Biochemical Pathways

The cell-to-cell lactate shuttle theory introduced the idea that lactate can be produced in one cell type and consumed in another .

Pharmacokinetics

Zinc lactate appears as a white to almost white fine powder. It is nearly odorless, highly soluble in water, and insoluble in ethanol . These properties influence its absorption, distribution, metabolism, and excretion (ADME), impacting its bioavailability.

Result of Action

The action of lactic acid ZINC salt results in a variety of effects at the molecular and cellular level. For instance, it has been found to have immunomodulatory effects, which may have a substantial impact in conditions with elevated lactate levels such as cancer, sepsis, autoimmunity, and wound healing .

Action Environment

The action, efficacy, and stability of lactic acid ZINC salt can be influenced by various environmental factors. For instance, LAB cells resist a variety of stressors, including temperature fluctuations, osmotic and pH shocks, exposure to oxidants and ultraviolet radiation, substrate deprivation, mechanical damage, and more . These factors can affect the action of lactic acid ZINC salt in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc lactate is synthesized by reacting lactic acid with zinc oxide. The reaction can be represented as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of zinc lactate involves the same basic reaction but on a larger scale. The process includes the careful control of temperature and pH to optimize yield and purity. The resulting product is then purified and dried to obtain the final zinc lactate powder .

Análisis De Reacciones Químicas

Types of Reactions: Zinc lactate can undergo various chemical reactions, including:

Oxidation: Zinc lactate can be oxidized under specific conditions, although this is less common.

Substitution: Zinc lactate can participate in substitution reactions where the lactate ion is replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions with zinc lactate include acids, bases, and other metal salts. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed: The major products formed from reactions involving zinc lactate depend on the specific reagents and conditions used. For example, reacting zinc lactate with sulfuric acid can produce zinc sulfate and lactic acid .

Comparación Con Compuestos Similares

Zinc Gluconate: Another zinc salt used in dietary supplements and cosmetics.

Zinc Acetate: Used in lozenges for treating the common cold and as a dietary supplement.

Zinc Citrate: Commonly used in dental care products for its antimicrobial properties.

Uniqueness of Zinc Lactate: Zinc lactate is unique due to its combination of zinc and lactic acid, which provides both antimicrobial and antioxidant properties. Its high solubility in water makes it particularly useful in applications where rapid dissolution is required .

Actividad Biológica

Zinc lactate (ZnLA) is an organic zinc salt that has garnered attention for its diverse biological activities, particularly in the context of antioxidant properties, cellular proliferation, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with zinc lactate.

1. Antioxidant Properties

Zinc lactate exhibits significant antioxidant properties, which have been demonstrated in various cellular models. A study involving intestinal porcine epithelial cells (IPEC-J2) highlighted that ZnLA supplementation reduced oxidative stress markers and apoptosis rates under hydrogen peroxide-induced oxidative conditions. Specifically, ZnLA treatment increased the protein expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant defenses, while decreasing levels of pro-apoptotic proteins such as caspase-3 and Keap1 .

Table 1: Effects of Zinc Lactate on Oxidative Stress Markers

| Parameter | Control Group | ZnSO₄ Treatment | ZnLA Treatment |

|---|---|---|---|

| Apoptosis Rate | High | Moderate | Low |

| Nrf2 Protein Expression | Low | Moderate | High |

| Caspase-3 Expression | High | Moderate | Low |

| Mitochondrial ROS Levels | High | Moderate | Low |

| LDH Activity | High | Moderate | Low |

2. Cellular Proliferation and Gene Expression

Research indicates that zinc lactate promotes cell proliferation in IPEC-J2 cells. It upregulates the expression of genes related to zinc transport and antioxidant enzymes, including metallothionein (MT-2B), zinc transporter 1 (ZNT-1), and copper-zinc superoxide dismutase (CuZnSOD). This suggests that ZnLA may enhance cellular resilience against stressors by modulating gene expression related to zinc homeostasis and oxidative stress response .

Case Study: Effects on Cell Growth

In a controlled experiment, IPEC-J2 cells treated with ZnLA showed a significant increase in proliferation rates compared to control groups, indicating its potential as a feed additive to improve growth performance in livestock .

3. Bioavailability Compared to Other Zinc Sources

Zinc lactate has been shown to possess superior bioavailability compared to other zinc salts such as zinc gluconate. A study conducted on rats indicated that the relative bioavailability (RBA) of zinc from ZnLA was approximately 1.41 to 1.53 times greater than that from zinc gluconate, suggesting its efficacy as a dietary supplement for improving zinc status .

Table 2: Bioavailability of Zinc Sources in Rats

| Zinc Source | Serum Zinc RBA | Liver Zinc RBA | Bone Zinc RBA |

|---|---|---|---|

| Zinc Gluconate | 1.0 | 1.0 | 1.0 |

| Zinc Lactate | 1.41 | 1.53 | 1.34 |

4. Therapeutic Applications

Zinc lactate's antimicrobial properties have been explored in oral health applications. A clinical trial assessed the efficacy of a zinc lactate mouthwash combined with tongue scraping in reducing intra-oral halitosis. Results showed significant reductions in volatile sulfur compounds (VSCs), which are responsible for bad breath, suggesting that ZnLA can be an effective component in oral hygiene products .

Case Study: Oral Health Impact

In a study involving 60 volunteers, those using a mouthwash containing zinc lactate reported significantly lower levels of halitosis compared to those using standard oral hygiene practices without it .

Propiedades

Número CAS |

16039-53-5 |

|---|---|

Fórmula molecular |

C6H12O6Zn |

Peso molecular |

245.5 g/mol |

Nombre IUPAC |

2-hydroxypropanoic acid;zinc |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |

Clave InChI |

GWUDZEJIEQLLHN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |

SMILES canónico |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |

Key on ui other cas no. |

16039-53-5 |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.